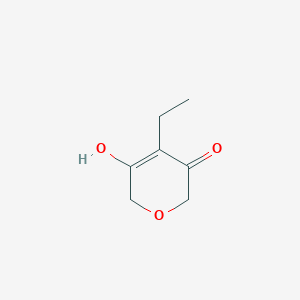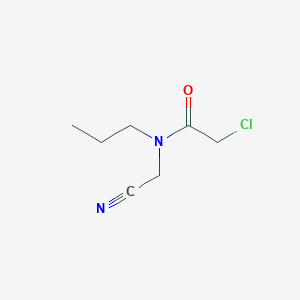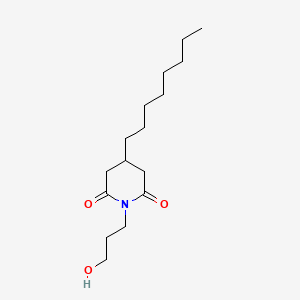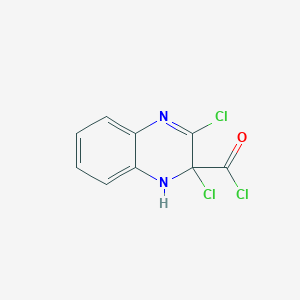
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one: is a chemical compound with the molecular formula C18H32O2 It is characterized by a cyclobutene ring substituted with dodecyl, ethoxy, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Substitution Reactions: The introduction of the dodecyl, ethoxy, and dimethyl groups is achieved through substitution reactions. These reactions often require specific catalysts and conditions to ensure the correct placement of substituents.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in batches.
Continuous Flow Processing: Employing continuous flow reactors for a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The ethoxy and dodecyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted cyclobutene derivatives.
Scientific Research Applications
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways related to its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-Dodecyl-3-hydroxy-4,4-dimethyl-2-cyclobuten-1-one: Similar structure with a hydroxyl group instead of an ethoxy group.
2-Dodecyl-3-methoxy-4,4-dimethylcyclobut-2-en-1-one: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
2-Dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
61111-17-9 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-dodecyl-3-ethoxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C20H36O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18(21)20(3,4)19(17)22-6-2/h5-16H2,1-4H3 |
InChI Key |
LTPSAVXMSHISSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(C1=O)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


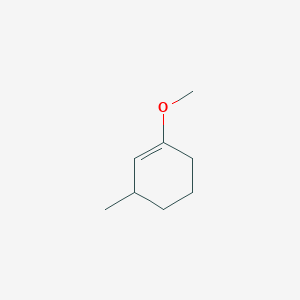

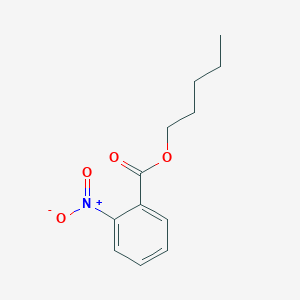
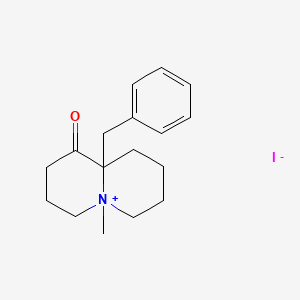

![Ethenyl{2-[methoxy(dimethyl)silyl]ethyl}dimethylsilane](/img/structure/B14584158.png)
![Tetrazolo[1,5-a]quinoxaline-4-carboxamide](/img/structure/B14584166.png)
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)


